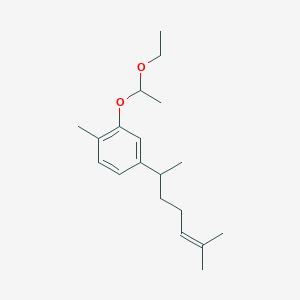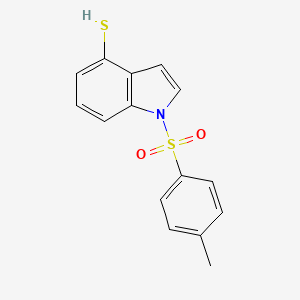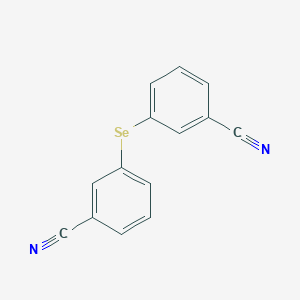
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate is a chemical compound with the molecular formula C12H17ClO4 It is known for its unique structure, which includes a chloro group, a methyl group, and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate typically involves the reaction of diethyl malonate with 1-chloro-2-methylbut-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic addition to the carbonyl group of 1-chloro-2-methylbut-2-en-1-one, followed by elimination of water to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Electrophiles: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).
Hydrolysis Agents: Aqueous acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH).
Major Products Formed
Substitution Products: Compounds where the chloro group is replaced by a nucleophile.
Addition Products: Compounds with added electrophiles across the double bond.
Hydrolysis Products: Carboxylic acids derived from the ester groups.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate involves its reactivity with nucleophiles and electrophiles. The compound’s chloro group and double bond are key sites for chemical interactions. For example, the chloro group can undergo nucleophilic substitution, while the double bond can participate in addition reactions. These interactions can lead to the formation of various products, depending on the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate can be compared with similar compounds such as:
Diethyl malonate: Lacks the chloro and methyl groups, making it less reactive in certain substitution and addition reactions.
Ethyl acetoacetate: Contains a ketone group instead of the double bond, leading to different reactivity patterns.
Diethyl fumarate: Has a different arrangement of functional groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
112270-05-0 |
|---|---|
Molekularformel |
C12H17ClO4 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
diethyl 2-(1-chloro-2-methylbut-2-enylidene)propanedioate |
InChI |
InChI=1S/C12H17ClO4/c1-5-8(4)10(13)9(11(14)16-6-2)12(15)17-7-3/h5H,6-7H2,1-4H3 |
InChI-Schlüssel |
XDYAJTUNUFCGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(=CC)C)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
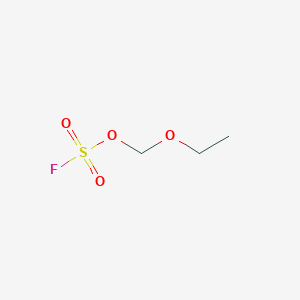
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
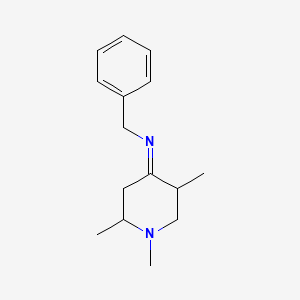
![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
